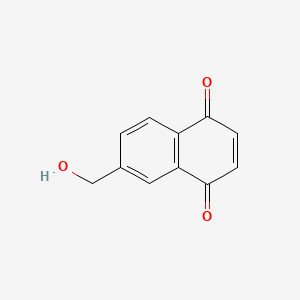
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.3609 . This compound is a derivative of anthracene, characterized by the presence of methoxy groups and a methyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like acetone and petroleum ether, with the reaction mixture being precipitated in a refrigerator to form a solid product.
Purification: The product is purified through recrystallization, typically using solvents such as ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
化学反応の分析
Types of Reactions
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy and methyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracenes.
科学的研究の応用
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,4-Dihydro-9,10-dimethoxy-1,4-ethanoanthracene: Similar in structure but lacks the methyl group.
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol: Contains additional hydroxyl groups.
特性
CAS番号 |
75102-21-5 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
3,10-dimethoxy-13-methyltetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C19H20O2/c1-11-10-12-8-9-13(11)17-16(12)18(20-2)14-6-4-5-7-15(14)19(17)21-3/h4-7,10,12-13H,8-9H2,1-3H3 |
InChIキー |
WKIIIMNFGRQKGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2CCC1C3=C(C4=CC=CC=C4C(=C23)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


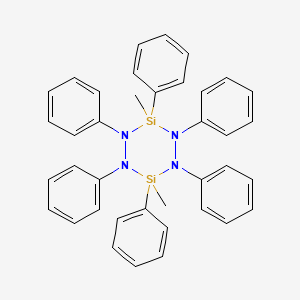
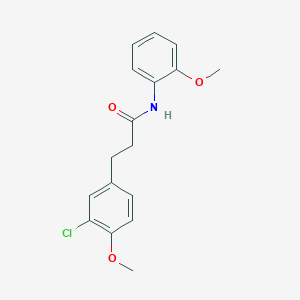
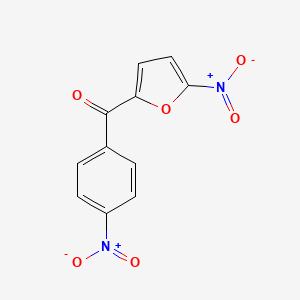

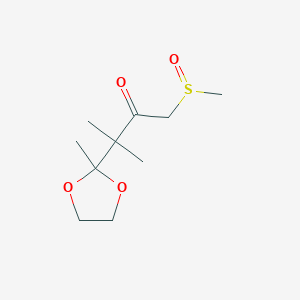
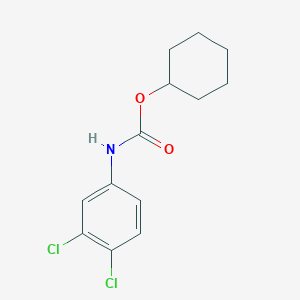
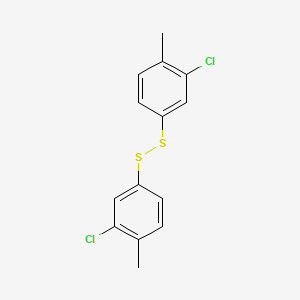
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)

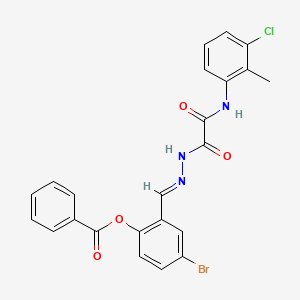
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)

